STAT3 inhibitor 8q
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STAT3 inhibitor 8q is a small molecule designed to inhibit the activity of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. It is often constitutively activated in many cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STAT3 inhibitor 8q involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
STAT3 inhibitor 8q undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
STAT3 inhibitor 8q has a wide range of scientific research applications:
Mechanism of Action
STAT3 inhibitor 8q exerts its effects by binding to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus. This inhibits the transcription of STAT3 target genes involved in cell survival and proliferation . The molecular targets and pathways involved include the inhibition of phosphorylation events and disruption of STAT3-mediated transcriptional activity .
Comparison with Similar Compounds
Similar Compounds
STATTIC: Another small molecule inhibitor targeting the SH2 domain of STAT3.
Napabucasin: A small molecule that inhibits STAT3 by targeting cancer stem cell pathways.
S3I-201: Inhibits STAT3 dimerization by binding to the SH2 domain.
Uniqueness
STAT3 inhibitor 8q is unique in its specific binding affinity and selectivity for the STAT3 SH2 domain, making it a potent inhibitor with fewer off-target effects compared to other inhibitors .
Properties
Molecular Formula |
C20H20N2O4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4,9-dioxo-N-(2-piperidin-1-ylethyl)benzo[f][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H20N2O4/c23-17-13-6-2-3-7-14(13)18(24)19-15(17)12-16(26-19)20(25)21-8-11-22-9-4-1-5-10-22/h2-3,6-7,12H,1,4-5,8-11H2,(H,21,25) |
InChI Key |
MLNGLWWCXHUBMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC3=C(O2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.